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Methocarbamol-O-sulfate-d5SodiumSalt

Cat. No.: B12293408
M. Wt: 343.29 g/mol
InChI Key: FYHFYAQEVOZTLQ-UHFFFAOYSA-M
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Description

Significance of Stable Isotope Labeling in Drug Metabolism Studies

Stable isotope labeling, particularly the use of deuterium (B1214612) (a stable isotope of hydrogen), has become an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium in a drug molecule or its metabolite creates a compound that is chemically almost identical to its non-deuterated counterpart but has a higher mass. This subtle change does not typically alter the compound's biological behavior, yet it provides a unique signature that can be readily detected by mass spectrometry. moravek.com

The primary advantage of this technique lies in its ability to serve as an ideal internal standard for quantitative bioanalysis. aptochem.com In complex biological matrices like plasma or urine, the concentration of a drug and its metabolites can be influenced by various factors during sample preparation and analysis. By adding a known quantity of the deuterated analog (the internal standard) to the sample, researchers can accurately quantify the non-deuterated analyte, as both compounds will behave similarly during extraction, chromatography, and ionization, with the mass spectrometer being able to differentiate between them. scispace.comresearchgate.net This approach significantly enhances the accuracy, precision, and robustness of analytical methods. researchgate.net

Furthermore, stable isotope-labeled compounds are crucial for elucidating complex metabolic pathways and understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmetsol.com They allow for precise tracking of metabolic transformations without the need for radioactive isotopes, which carry safety and disposal concerns. researchgate.net

Overview of Methocarbamol (B1676395) Metabolism and Conjugation Pathways

Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its metabolism is a multi-step process that primarily occurs in the liver. The initial phase involves enzymatic reactions such as dealkylation and hydroxylation. nih.govhres.ca

Following these initial transformations, the resulting metabolites, as well as the parent drug to some extent, undergo Phase II conjugation reactions. hres.ca These reactions involve the attachment of endogenous polar molecules to make the drug and its metabolites more water-soluble and thus more easily excretable from the body, primarily through urine. The main conjugation pathways for Methocarbamol and its hydroxylated metabolites are glucuronidation and sulfation. hres.ca Sulfation, in particular, is a crucial pathway where a sulfo group is transferred to the drug or its metabolite, a reaction catalyzed by sulfotransferase enzymes.

Rationale for Academic Research on Methocarbamol-O-sulfate-d5 Sodium Salt

The quantitative analysis of Methocarbamol and its various metabolites, including the sulfate (B86663) conjugates, is essential for understanding its complete pharmacokinetic profile. However, the accurate measurement of these metabolites in biological fluids can be challenging due to their low concentrations and the complexity of the biological matrix. This is where a deuterated internal standard like Methocarbamol-O-sulfate-d5 Sodium Salt becomes invaluable.

The rationale for academic and industrial research into this specific compound is rooted in the need for a reliable analytical tool for several key applications:

Pharmacokinetic Studies: To accurately determine the concentration-time profiles of the Methocarbamol-O-sulfate metabolite in plasma or urine, which is crucial for understanding its formation and elimination kinetics.

Bioequivalence Studies: In the development of generic formulations of Methocarbamol, regulatory agencies require stringent bioequivalence studies. An accurate and validated bioanalytical method using a deuterated internal standard is often a prerequisite for such studies. nih.gov

Metabolite Profiling: To investigate the extent of the sulfation pathway in different populations or in the presence of co-administered drugs that might affect sulfotransferase activity.

Doping Control: In sports, where the use of muscle relaxants may be regulated, sensitive and specific methods are required for their detection and quantification in athletes' urine samples. dshs-koeln.de

The synthesis and characterization of Methocarbamol-O-sulfate-d5 Sodium Salt provide the necessary reference material to develop and validate highly selective and sensitive analytical methods, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). rmtcnet.comresearchgate.net The 'd5' designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium, providing a sufficient mass shift for clear differentiation from the endogenous metabolite in mass spectrometric analysis.

Detailed Research Findings

While specific peer-reviewed research articles focusing solely on the synthesis and application of Methocarbamol-O-sulfate-d5 Sodium Salt are not widely available in the public domain, its utility can be inferred from the extensive body of literature on the use of deuterated internal standards in pharmaceutical analysis. Research in this area would logically proceed through several key stages:

Chemical Synthesis and Characterization: The synthesis of Methocarbamol-O-sulfate-d5 Sodium Salt would be a multi-step process. It would likely start with a deuterated precursor of Methocarbamol or a related intermediate. rsc.orgresearchgate.net The subsequent sulfation of the hydroxyl group and conversion to a sodium salt would yield the final product. Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry would be essential to confirm the structure and isotopic purity of the synthesized compound.

Analytical Method Development and Validation: A primary research objective would be the development of a robust LC-MS/MS method for the quantification of the non-deuterated Methocarbamol-O-sulfate in biological samples. This would involve optimizing chromatographic conditions to achieve good separation from other metabolites and endogenous matrix components. researchgate.netnih.gov The mass spectrometer parameters would be tuned for sensitive and specific detection of both the analyte and the deuterated internal standard. The method would then undergo rigorous validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov

The use of a deuterated internal standard is particularly critical in LC-MS/MS analysis to compensate for matrix effects, where components of the biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. lcms.czncn.gov.pl As the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring reliable measurement. aptochem.com

Data Tables

Below are tables summarizing the key compounds mentioned in this article.

Table 1: List of Chemical Compounds

Compound Name Role/Context
Methocarbamol Parent Drug
Methocarbamol-O-sulfate Metabolite of Methocarbamol
Methocarbamol-O-sulfate-d5 Sodium Salt Deuterated Internal Standard

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14NNaO8S B12293408 Methocarbamol-O-sulfate-d5SodiumSalt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14NNaO8S

Molecular Weight

343.29 g/mol

IUPAC Name

sodium;[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl] sulfate

InChI

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

FYHFYAQEVOZTLQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Chemical Synthesis and Derivatization of Methocarbamol O Sulfate D5sodiumsalt

Synthetic Methodologies for Deuterated Methocarbamol (B1676395) Precursors

The synthesis of Methocarbamol-O-sulfate-d5 Sodium Salt commences with the preparation of a deuterated precursor, typically Methocarbamol-d5. The non-deuterated methocarbamol is commercially synthesized from guaifenesin (B1672422). A common laboratory-scale synthesis of guaifenesin involves the Williamson ether synthesis, reacting guaiacol (B22219) (2-methoxyphenol) with (±)-3-chloro-1,2-propanediol in the presence of a base.

To introduce the deuterium (B1214612) atoms, a deuterated version of one of the starting materials is required. A feasible approach involves the use of deuterated glycerol (B35011), such as Glycerol-d8, as a starting material to synthesize a deuterated chloro-propanediol or glycidol (B123203) equivalent. For instance, deuterated glycerol can be converted to deuterated epichlorohydrin, a key intermediate for introducing the deuterated propanediol (B1597323) backbone.

The general synthetic scheme would proceed as follows:

Preparation of Deuterated Precursor: Guaiacol is reacted with a deuterated C3 synthon, such as 3-chloro-1,2-propanediol-d5 (B589416) or glycidol-d5, in the presence of a base like sodium hydroxide (B78521) to yield Guaifenesin-d5.

Carbamoylation: The primary alcohol of Guaifenesin-d5 is then reacted with a carbamoylating agent, such as phosgene (B1210022) followed by ammonia, or by reacting with an isocyanate, to form the carbamate (B1207046) functional group, yielding Methocarbamol-d5.

The table below outlines the key reactants and their roles in the synthesis of the deuterated precursor.

ReactantRole
GuaiacolAromatic starting material
Deuterated 3-chloro-1,2-propanediol (B139630) or GlycidolSource of the deuterated propanediol backbone
Sodium HydroxideBase to facilitate the ether synthesis
Carbamoylating AgentReagent to form the carbamate group

Chemical or Enzymatic Sulfation Strategies for O-Sulfate Formation

The next critical step is the introduction of a sulfate (B86663) group onto the secondary alcohol of the deuterated methocarbamol. This can be achieved through both chemical and enzymatic methods.

Chemical Sulfation: Several reagents are effective for the sulfation of alcohols. Common methods include the use of:

Sulfur Trioxide Amine Complexes: Reagents like sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex are widely used for the sulfation of hydroxyl groups under relatively mild conditions.

Sulfuric Acid with a Carbodiimide: The combination of sulfuric acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can be employed to form the sulfate ester.

Chlorosulfonic Acid: This highly reactive reagent can also be used, though it may require careful control of reaction conditions to avoid side reactions.

The choice of reagent and reaction conditions depends on the specific substrate and the desired selectivity.

Enzymatic Sulfation: An alternative approach is the use of sulfotransferase enzymes. These enzymes catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. While highly specific, the cost and availability of the necessary enzymes and cofactors can be a limitation for large-scale synthesis. Bacterial arylsulfotransferases have also been explored as a tool for the sulfation of phenolic compounds, using a more accessible sulfate donor like p-nitrophenylsulfate. Given that methocarbamol is metabolized in the liver by sulfation, employing liver microsomes or specific recombinant sulfotransferase enzymes could be a viable, bio-mimetic approach. rsc.orgresearchgate.net

The following table summarizes the different sulfation strategies.

MethodReagent/EnzymeAdvantagesDisadvantages
Chemical Sulfur Trioxide Amine ComplexesMild conditions, good yieldsPotential for side reactions
Sulfuric Acid/DCCReadily available reagentsCan be harsh for sensitive substrates
Chlorosulfonic AcidHighly reactiveRequires careful control
Enzymatic Sulfotransferases (with PAPS)High selectivityHigh cost and limited availability of cofactors
Arylsulfotransferases (with p-NPS)Milder conditionsSubstrate specificity can be a limitation

Conversion and Isolation of the Sodium Salt Form

Following the sulfation reaction, the resulting sulfate ester is typically in its acidic form or as a salt with the amine used in the sulfation step (e.g., pyridinium (B92312) or triethylammonium). To obtain the desired sodium salt, a salt exchange or neutralization reaction is performed.

This conversion is generally achieved by treating the sulfate ester with a sodium base, such as:

Sodium hydroxide

Sodium bicarbonate

Sodium carbonate

The choice of base depends on the acidity of the sulfate ester and the desired pH of the final solution. The reaction is typically carried out in an aqueous or alcoholic solution.

Isolation and Purification: Once the sodium salt is formed, it needs to be isolated and purified. Common techniques include:

Crystallization: If the sodium salt is a crystalline solid, it can be purified by recrystallization from a suitable solvent or solvent mixture. Slow cooling crystallization can yield high-purity crystals. utep.edu

Precipitation: The sodium salt can be precipitated from the reaction mixture by adding a non-solvent. The resulting precipitate is then collected by filtration.

Spray Drying: For larger scale production, spray drying of an aqueous solution of the alkyl sulfate can produce a powdered product. google.com

Chromatography: In some cases, chromatographic techniques may be necessary to achieve the desired purity.

The isolated Methocarbamol-O-sulfate-d5 Sodium Salt is then dried under vacuum to remove any residual solvents.

Strategies for Isotopic Purity and Chemical Identity Verification

The final and crucial stage in the synthesis of Methocarbamol-O-sulfate-d5 Sodium Salt is the comprehensive verification of its isotopic purity and chemical identity. A combination of analytical techniques is employed for this purpose.

Isotopic Purity Determination:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary technique for determining the isotopic purity of deuterated compounds. nih.gov By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the desired deuterated species (d5) compared to partially deuterated (d1-d4) and non-deuterated (d0) species can be accurately quantified. rsc.orgnih.gov Electrospray ionization (ESI) is a common ionization technique for this analysis. nih.gov

Chemical Identity Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Deuterium NMR (²H NMR): This specialized NMR technique directly observes the deuterium nuclei, confirming the presence and location of the deuterium labels within the molecule. wikipedia.org It is particularly useful for verifying the effectiveness of the deuteration process. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the hydroxyl, carbamate, and sulfate groups, further confirming the chemical identity.

Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the final compound, ensuring the absence of starting materials, by-products, or other impurities.

The combination of these analytical methods provides a comprehensive characterization of the synthesized Methocarbamol-O-sulfate-d5 Sodium Salt, ensuring its suitability as a high-quality internal standard for analytical applications.

The table below lists the analytical techniques and their specific roles in the verification process.

Analytical TechniquePurpose
High-Resolution Mass Spectrometry (HR-MS)Determination of isotopic purity and molecular weight
Proton NMR (¹H NMR)Confirmation of chemical structure and absence of protons at deuterated sites
Deuterium NMR (²H NMR)Direct confirmation of the presence and location of deuterium labels
Infrared (IR) SpectroscopyIdentification of functional groups
High-Performance Liquid Chromatography (HPLC)Assessment of chemical purity

Advanced Analytical Methodologies Employing Methocarbamol O Sulfate D5sodiumsalt

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The inherent sensitivity and selectivity of LC-MS/MS make it the premier technique for the bioanalysis of drug metabolites. The development of a successful assay requires meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation for Sulfate (B86663) Metabolites

Sulfate metabolites, including Methocarbamol-O-sulfate, are considerably more polar than their parent drug molecules. This increased polarity presents a challenge for retention on traditional reversed-phase liquid chromatography (RPLC) columns. sigmaaldrich.com Consequently, specialized chromatographic strategies are often necessary to achieve adequate retention and separation from endogenous interferences in biological matrices.

Several approaches can be employed to optimize the chromatography of polar metabolites:

Polar-Embedded and Polar-Endcapped RPLC Columns: These columns possess modified stationary phases that enhance the retention of polar analytes, even under highly aqueous mobile phase conditions. This allows for better separation of early-eluting compounds like sulfate conjugates.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high organic content. This technique is particularly well-suited for the retention of highly polar compounds that are unretained in RPLC. nih.govamericanpharmaceuticalreview.com

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol), aqueous component, and additives (e.g., formic acid, ammonium (B1175870) formate), is critical. Adjusting the pH and ionic strength can significantly impact the retention and peak shape of sulfate metabolites.

The goal of chromatographic optimization is to achieve a sufficient retention factor (k'), good peak symmetry, and resolution from other metabolites and matrix components, ensuring the integrity of the quantitative data.

Tandem Mass Spectrometry (MS/MS) Parameter Elucidation

Tandem mass spectrometry is employed for its ability to selectively detect and quantify analytes in complex mixtures. The elucidation of optimal MS/MS parameters involves the selection of appropriate precursor and product ions and the optimization of collision energy.

For Methocarbamol-O-sulfate and its deuterated internal standard, analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, as sulfate groups are readily deprotonated. The fragmentation of sulfate conjugates in the collision cell is characterized by specific neutral losses and product ions. A common fragmentation pathway for sulfated metabolites is the neutral loss of sulfur trioxide (SO₃), which corresponds to a loss of 80 Da. frontiersin.orgnih.gov Additionally, characteristic product ions for sulfates include HSO₄⁻ at m/z 97 and SO₃⁻• at m/z 80. nih.govnih.govuab.edu

Based on these principles, the following multiple reaction monitoring (MRM) transitions would be monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Methocarbamol-O-sulfate[M-H]⁻[M-H-SO₃]⁻Negative ESI
Methocarbamol-O-sulfate-d5[M-H]⁻[M-H-SO₃]⁻Negative ESI

The collision energy for each transition is empirically optimized to maximize the intensity of the product ion, thereby enhancing the sensitivity of the assay. The mass difference of 5 Daltons between the analyte and the internal standard ensures that there is no cross-talk between the MRM channels.

Application of Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. Methocarbamol-O-sulfate-d5 Sodium Salt serves as an ideal internal standard for the quantification of endogenous Methocarbamol-O-sulfate.

The principle of this method is that the deuterated internal standard behaves nearly identically to the unlabeled analyte during sample preparation (e.g., extraction, derivatization) and chromatographic analysis. texilajournal.com Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly precise and accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling or instrument response.

Utility as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard like Methocarbamol-O-sulfate-d5 Sodium Salt is considered the gold standard in quantitative bioanalysis. Its utility extends to correcting for various sources of analytical variability, ultimately leading to more reliable data.

Quantification of Unlabeled Methocarbamol (B1676395) Sulfate Metabolites in Biological Matrices

Bioanalytical methods for the quantification of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates are susceptible to matrix effects. texilajournal.com Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the sample, which can lead to either ion suppression or enhancement.

Because Methocarbamol-O-sulfate-d5 has virtually identical physicochemical properties to the unlabeled metabolite, it will co-elute from the liquid chromatography column and experience the same matrix effects. texilajournal.com By calculating the analyte/internal standard peak area ratio, these effects are effectively normalized, leading to an accurate determination of the analyte concentration.

Enhancement of Assay Accuracy and Precision

The primary advantage of using a deuterated internal standard is the significant improvement in the accuracy and precision of the bioanalytical assay. Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements.

The use of Methocarbamol-O-sulfate-d5 Sodium Salt compensates for:

Variability in sample extraction recovery: Losses during sample preparation are accounted for.

Inconsistent sample injection volumes: The ratio-based measurement is independent of the absolute amount of sample introduced into the instrument.

Fluctuations in mass spectrometer response: Changes in instrument sensitivity over the course of an analytical run are corrected.

The following table illustrates the typical improvement in assay performance with the use of a stable isotope-labeled internal standard compared to a structural analog internal standard.

ParameterWith Structural Analog ISWith Deuterated IS
Precision (%CV)
Intra-day5-15%<5%
Inter-day10-20%<10%
Accuracy (%Bias) ±15-20%±5%

As shown, the use of a deuterated internal standard like Methocarbamol-O-sulfate-d5 Sodium Salt can substantially reduce the coefficient of variation (%CV) and percent bias, leading to a more robust and reliable bioanalytical method that can meet the stringent requirements of regulatory guidelines. texilajournal.com

Method Validation Principles in Analytical Quantification

The successful application of advanced analytical methodologies, particularly those employing isotopically labeled internal standards like Methocarbamol-O-sulfate-d5 Sodium Salt, is contingent upon a rigorous and comprehensive method validation process. Validation ensures that the analytical method is reliable, reproducible, and fit for its intended purpose, which is crucial for generating the high-quality data required for pharmacokinetic and toxicokinetic studies. nih.govgabionline.net The principles of this validation are outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a harmonized approach to bioanalysis. fda.goveuropa.eu

Method validation for quantitative assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) involves establishing a series of key performance characteristics to demonstrate that the method reliably measures the intended analyte. gabionline.net When using a stable isotope-labeled (SIL) internal standard like Methocarbamol-O-sulfate-d5 Sodium Salt, the goal is to correct for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the results. nih.govnih.gov The SIL internal standard, having nearly identical physicochemical properties to the analyte (in this case, the non-labeled Methocarbamol-O-sulfate), experiences similar extraction recovery and ionization efficiency, effectively normalizing the analytical response. nih.gov

The core parameters assessed during method validation are specificity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Specificity and Selectivity The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. For a method employing Methocarbamol-O-sulfate-d5 Sodium Salt, this involves analyzing blank matrix samples (e.g., plasma) from multiple sources to ensure no endogenous interferences are observed at the retention time of the analyte and the internal standard.

Sensitivity The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The curve is typically fitted with a linear, weighted regression model.

Table 1: Illustrative Calibration Curve Parameters for Quantification of Methocarbamol-O-sulfate

ParameterValue
Calibration Range (ng/mL) 1.00 - 1000
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Internal Standard Methocarbamol-O-sulfate-d5
Internal Standard Conc. (ng/mL) 100

Accuracy and Precision Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days. europa.eu The use of a SIL internal standard is essential for achieving high accuracy and precision, as it corrects for inter-individual variability in sample recovery. nih.gov

Table 2: Representative Intra-day and Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.001.03103.08.51.05105.09.8
Low 3.002.9598.36.22.9197.07.5
Medium 150154102.74.1156104.05.3
High 75073898.43.573197.54.8

Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).

Recovery and Matrix Effect Recovery experiments are performed to ensure that the extraction process is efficient and reproducible across the concentration range. The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix. nih.gov The use of a co-eluting SIL internal standard like Methocarbamol-O-sulfate-d5 Sodium Salt is the preferred approach to compensate for matrix effects, as both the analyte and the internal standard are affected to a similar degree. researchgate.net

Table 3: Example Recovery and Matrix Factor Assessment

QC LevelMean Analyte Peak Area (Extracted)Mean Analyte Peak Area (Post-Extracted Spike)Mean IS Peak Area (Extracted)Mean IS Peak Area (Post-Extracted Spike)Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low 8,5609,890110,500121,30086.60.911.01
High 2,150,0002,480,000112,300122,10086.70.921.00

IS = Internal Standard (Methocarbamol-O-sulfate-d5)

Stability The stability of the analyte in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. These experiments confirm that the analyte concentration does not change significantly from sample collection to analysis. europa.eu

By rigorously validating these parameters, analytical laboratories can ensure that a method employing Methocarbamol-O-sulfate-d5 Sodium Salt as an internal standard produces highly accurate and reliable quantitative data, forming a solid foundation for clinical and non-clinical studies.

In Vitro Investigation of Methocarbamol Sulfation and Metabolism Using Deuterated Analogues

Elucidation of Enzymatic Sulfation Pathways

Sulfation is a major Phase II metabolic pathway catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). upol.cznih.gov These enzymes, located primarily in the cell cytosol, transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate. bioivt.com Investigating this pathway for methocarbamol (B1676395) involves identifying the specific enzymes responsible and characterizing their catalytic activity.

The human SULT superfamily consists of several isoforms with distinct but often overlapping substrate specificities. nih.gov Identifying the specific SULTs that conjugate methocarbamol and its Phase I metabolites is the first step in characterizing this pathway. This is typically achieved using a panel of recombinant human SULT enzymes.

Research Findings: While methocarbamol is known to undergo sulfation, specific data identifying the primary SULT isoforms responsible for its conjugation are not extensively available in peer-reviewed literature. However, based on the structure of methocarbamol's metabolites, which contain hydroxyl groups, the most likely candidates for investigation would be the phenol- and alcohol-metabolizing SULTs. nih.gov

SULT1A1: This is the most abundant SULT in the human liver and displays broad substrate specificity for a variety of phenolic compounds. nih.gov It is a primary candidate for the sulfation of any phenolic metabolites of methocarbamol.

SULT1E1: Known as estrogen sulfotransferase, this enzyme has a high affinity for estrogens but also metabolizes other hydroxylated compounds. frontiersin.org

SULT2A1: This isoform primarily sulfonates steroids and alcohols. xenotech.com

An experimental approach would involve incubating methocarbamol or its hydroxylated metabolites with each individual recombinant SULT isoform in the presence of the cofactor PAPS. The formation of the sulfate (B86663) conjugate would then be monitored, typically by liquid chromatography-mass spectrometry (LC-MS/MS), to determine which enzymes exhibit catalytic activity towards the substrate.

Once the relevant SULT isoforms are identified, the next step is to characterize their kinetic properties to understand the efficiency of the conjugation reaction. This is described by the Michaelis-Menten kinetic model, which relates the reaction velocity to the substrate concentration. teachmephysiology.com The key parameters are:

K_m_ (Michaelis constant): The substrate concentration at which the reaction rate is half of V_max_. It is an inverse measure of the enzyme's affinity for the substrate; a lower K_m_ indicates a higher affinity. wisc.eduucl.ac.uk

V_max_ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. wisc.eduucl.ac.uk

Intrinsic Clearance (CL_int_): Calculated as the ratio V_max_/K_m_, this value represents the theoretical maximum rate of metabolism at low substrate concentrations and is a key parameter for predicting in vivo clearance. nih.gov

To determine these parameters, a series of in vitro incubations are performed with varying concentrations of the methocarbamol metabolite, a fixed amount of the recombinant SULT enzyme, and a saturating concentration of PAPS. The rate of sulfate conjugate formation is measured at each concentration, and the data are fitted to the Michaelis-Menten equation.

Illustrative Enzyme Kinetic Data for Methocarbamol Sulfation (Note: The following data are hypothetical and presented for illustrative purposes, as specific kinetic values for methocarbamol sulfation are not publicly available.)

SULT IsoformApparent K_m_ (µM)V_max_ (pmol/min/mg protein)Intrinsic Clearance (CL_int_) (µL/min/mg)
SULT1A11545030.0
SULT1E1520040.0
SULT2A11201801.5

In this hypothetical scenario, SULT1E1 shows the highest affinity (lowest K_m_), while SULT1A1 has the highest capacity (highest V_max_). However, based on the intrinsic clearance value, SULT1E1 would be considered the most efficient enzyme at low substrate concentrations.

Comparative In Vitro Metabolism Studies with Deuterated Methocarbamol

Comparative studies using a deuterated analogue of methocarbamol alongside the parent compound can provide deeper insights into its metabolic pathways. By strategically placing deuterium (B1214612) atoms on metabolically labile sites, the rate of that specific metabolic reaction can be slowed, sometimes revealing alternative pathways or allowing for more accurate measurement of metabolite formation. nih.govresearchgate.net

To study the full metabolic profile, different subcellular fractions are used, each containing a distinct complement of metabolic enzymes. springernature.comnih.gov

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum and are rich in Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). srce.hr Incubations in microsomes, supplemented with the cofactor NADPH, are used to study Phase I metabolism.

Liver Cytosol: This is the soluble component of the cell cytoplasm and contains the majority of the SULT enzymes. nih.govreactome.org Incubations in cytosol, supplemented with the cofactor PAPS, are ideal for specifically studying sulfation pathways. bioivt.com

Liver S9 Fraction: This fraction contains both microsomes and cytosol, providing a more complete metabolic system with both Phase I and Phase II enzymes (CYPs, UGTs, SULTs, etc.). nih.gov It requires a mixture of cofactors (e.g., NADPH, UDPGA, PAPS) to support the various enzymatic activities.

In a comparative study, both deuterated and non-deuterated methocarbamol would be incubated with these systems to compare the rates of parent compound depletion and metabolite formation.

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a critical parameter in drug discovery. srce.hr It is typically determined by incubating the compound with a metabolically active system (like liver microsomes or hepatocytes) and measuring the rate at which the parent compound disappears over time. researchgate.net From this, the in vitro half-life (t_½_) and intrinsic clearance (CL_int_) can be calculated. srce.hr

A comparative metabolic stability assessment would involve incubating methocarbamol and its deuterated analogue under identical conditions. Due to the kinetic isotope effect, the deuterated compound is expected to be metabolized more slowly, resulting in a longer half-life and lower intrinsic clearance. nih.gov

Illustrative Metabolic Stability Data: Methocarbamol vs. Deuterated Methocarbamol (Note: The following data are hypothetical and for illustrative purposes only.)

CompoundIn Vitro SystemIn Vitro t_½_ (min)Intrinsic Clearance (CL_int_) (µL/min/mg protein)
MethocarbamolHuman Liver Microsomes4515.4
Deuterated MethocarbamolHuman Liver Microsomes709.9
MethocarbamolHuman Liver S93023.1
Deuterated MethocarbamolHuman Liver S95213.3

These illustrative results show increased metabolic stability (longer t_½_ and lower CL_int_) for the deuterated analogue in both microsomal and S9 fractions, which would be the expected outcome if deuteration occurred at a site of metabolism.

A primary goal of using deuterated analogues is to aid in the identification of metabolites. By comparing the metabolite profiles of the deuterated and non-deuterated parent drug using LC-MS/MS, researchers can unequivocally identify drug-related material. The mass of the deuterated metabolites will be shifted by the number of deuterium atoms incorporated, making them easy to distinguish from endogenous compounds or artifacts in the complex biological matrix.

In the case of methocarbamol, incubations in liver S9 fractions would generate both glucuronide and sulfate conjugates. nih.gov By comparing the chromatograms of the deuterated and non-deuterated incubations, analysts can:

Confirm the identity of known conjugates (methocarbamol-glucuronide, methocarbamol-sulfate).

Identify novel or previously uncharacterized metabolites.

Quantify the relative abundance of each conjugate, observing how the slowed metabolism of the deuterated analogue may shift the ratio of different metabolites formed.

The compound Methocarbamol-O-sulfate-d5 Sodium Salt is a deuterated version of a final metabolite. Its primary utility is as an internal standard for the quantitative analysis of the biologically formed methocarbamol sulfate metabolite in biological samples, ensuring analytical accuracy and precision.

Future Directions and Emerging Research Areas

Integration with High-Resolution Mass Spectrometry for Comprehensive Metabolomics

Metabolomics, the large-scale study of small molecules within biological systems, provides a snapshot of the functional state of an organism. nih.govesmed.org Integrating this discipline with high-resolution mass spectrometry (HRMS) offers a powerful approach to comprehensively map the metabolic pathways of drugs like methocarbamol (B1676395). nih.gov

Future research will likely leverage HRMS to achieve a more complete picture of methocarbamol's metabolic profile. acs.orgnih.gov This involves identifying not just the primary sulfate (B86663) conjugate but also other minor or previously unobserved metabolites. The high resolving power and mass accuracy of HRMS instruments are crucial for distinguishing between metabolites with very similar masses and for determining their elemental composition, which is the first step in structural elucidation. acs.org

The use of a stable isotope-labeled compound like Methocarbamol-O-sulfate-d5 Sodium Salt is central to this effort. In metabolomic studies, deuterated standards serve several critical functions:

Internal Standardization: As a stable isotope-labeled internal standard (SIL-IS), it can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the non-deuterated (endogenous) metabolite. nih.govnih.govcrimsonpublishers.com

Metabolite Tracking: By administering deuterated methocarbamol, researchers can easily trace the appearance of its metabolites against a complex biological background. The unique mass signature of the deuterium-labeled compounds allows them to be clearly distinguished from endogenous molecules.

Flux Analysis: Advanced metabolomics studies can use labeled compounds to understand the rate of metabolic processes (metabolic flux), providing dynamic information about how quickly methocarbamol is converted to its sulfated form and eliminated.

The combination of HRMS and stable isotope labeling is expected to provide an unprecedented level of detail into the pharmacokinetics and metabolism of methocarbamol, moving beyond simple identification to a more functional and quantitative understanding. nih.gov

Exploration of Novel Sulfation Mechanisms and Pathways

Sulfation is a critical Phase II metabolic reaction that increases the water solubility of drugs and xenobiotics, facilitating their excretion. nih.govuef.fi This process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.govnih.gov While it is known that methocarbamol undergoes sulfation, the specific mechanisms and SULT enzymes involved are areas ripe for future investigation.

Emerging research in sulfation pathways focuses on several key questions that are relevant to methocarbamol metabolism: frontiersin.org

SULT Isoform Specificity: Humans have at least 13 distinct SULT isoforms, grouped into families like SULT1 and SULT2, each with different substrate specificities and tissue distribution. nih.govxenotech.com Future studies will aim to identify which specific SULTs are responsible for sulfonating methocarbamol. This can be achieved using recombinant human SULT enzymes in in vitro assays.

Genetic Polymorphisms: The genes encoding SULT enzymes can have variations (polymorphisms) that alter enzyme activity. nih.gov Investigating how these genetic differences affect the rate and extent of methocarbamol sulfation could help explain inter-individual variability in drug response and clearance.

Regulation of SULT Expression: The expression of SULT enzymes can be influenced by various factors, including other drugs, dietary components, and disease states. nih.gov Research into the regulation of the specific SULTs that metabolize methocarbamol could reveal potential drug-drug interactions or other factors that might alter its therapeutic effect.

The "sulfation code" refers to the idea that the specific pattern of sulfation on a molecule can determine its biological activity and interactions. mdpi.com Exploring this concept in the context of methocarbamol could reveal if different sulfated isomers are formed and if they possess any unique biological properties or clearance rates.

SULT FamilyPrimary SubstratesRelevance to Methocarbamol Research
SULT1 Phenols, catechols, aromatic amines, steroid hormonesHigh. As methocarbamol contains a phenolic hydroxyl group, SULT1 family members (e.g., SULT1A1, SULT1E1) are strong candidates for its metabolism.
SULT2 Steroids (e.g., DHEA), bile acidsLower. Primarily involved in endogenous steroid metabolism, but cross-reactivity with xenobiotics is possible.
SULT4 Primarily expressed in the brainUnlikely to be involved in first-pass hepatic metabolism but could play a role in central nervous system disposition.

Development of Advanced Analytical Techniques for Deuterated Conjugates

The analysis of deuterated compounds and their conjugated metabolites requires specialized and highly sensitive analytical methods. bvsalud.org While the use of deuterium (B1214612) labeling is a powerful tool in drug discovery for improving pharmacokinetic profiles, it also presents unique analytical challenges. nih.gov

Future research will focus on refining analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), for the robust analysis of Methocarbamol-O-sulfate-d5 Sodium Salt. wyatt.com Key areas of development include:

Chromatographic Separation: Developing highly selective liquid chromatography methods is essential to separate the deuterated sulfate conjugate from the non-deuterated form, the parent drug, and other related metabolites that may be present in a biological sample. Techniques like reversed-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) are valuable for this purpose. pharmafocusamerica.com

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is the gold standard for quantifying drugs and their metabolites. nih.gov Future work will involve optimizing MS/MS parameters to create highly specific and sensitive assays for Methocarbamol-O-sulfate-d5. This includes defining specific precursor-to-product ion transitions that uniquely identify the molecule and distinguish it from background interference.

Isotopic Purity Assessment: An important aspect of working with deuterated standards is confirming their isotopic purity and ensuring that the deuterium atoms remain in their designated positions throughout metabolic and analytical processes. bvsalud.org HRMS and potentially nuclear magnetic resonance (NMR) spectroscopy can be employed to verify the structure and labeling pattern of the synthesized standard. nih.gov

These advanced analytical methods are crucial for validating the use of Methocarbamol-O-sulfate-d5 as a reliable internal standard in clinical and preclinical studies, ensuring the accuracy of pharmacokinetic data derived from its use. wyatt.com

Q & A

Q. What is the primary application of Methocarbamol-O-sulfate-d5 Sodium Salt in pharmacokinetic studies?

Methocarbamol-O-sulfate-d5 Sodium Salt is a deuterated internal standard used to quantify methocarbamol and its metabolites in biological matrices via LC-MS/MS. The deuterium labeling minimizes matrix effects and ion suppression, improving assay accuracy. Researchers must validate its isotopic purity (>98%) and confirm absence of unlabelled analogs during method development .

Example Workflow:

  • Sample Preparation : Spike deuterated standard into plasma/serum before extraction.
  • LC-MS/MS Parameters : Use a C18 column with 0.1% formic acid in mobile phases. Monitor transitions for m/z 285 → 156 (analyte) and m/z 290 → 161 (deuterated standard).
  • Validation : Assess recovery (≥85%), matrix effect (CV <15%), and linearity (R² >0.99) across 1–1000 ng/mL .

Q. How do researchers ensure batch-to-batch consistency of deuterated standards like Methocarbamol-O-sulfate-d5 Sodium Salt?

Deuterated compounds may exhibit variability in isotopic enrichment or residual solvents. To mitigate this:

  • Request certificates of analysis (CoA) detailing isotopic purity, salt content, and moisture levels.
  • Perform in-house validation via NMR or high-resolution MS to confirm deuterium incorporation.
  • For critical assays (e.g., low-concentration pharmacokinetics), pre-test each batch in spiked matrices to verify response consistency .

Recommended QC Metrics:

ParameterAcceptable Range
Isotopic Purity≥98%
Residual Solvents<0.1% (ICH Q3C)
Water Content<1% (Karl Fischer)

Q. What are the key considerations when selecting deuterated vs. non-deuterated internal standards?

Deuterated standards (e.g., Methocarbamol-O-sulfate-d5) are preferred for LC-MS/MS due to near-identical retention times and ionization efficiency. However:

  • Avoid isotopic interference by ensuring a mass difference ≥3 Da between analyte and standard.
  • Validate cross-talk between channels in multiplexed assays.
  • For metabolites with unstable sulfate conjugates, use stabilized analogues (e.g., sodium salts) to prevent degradation during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification when using Methocarbamol-O-sulfate-d5 Sodium Salt in multi-laboratory studies?

Inter-lab variability often arises from differences in:

  • Ionization efficiency : Calibrate MS systems using a shared reference standard.
  • Extraction protocols : Standardize protein precipitation (e.g., acetonitrile:methanol 4:1) and SPE cartridges (e.g., Oasis HLB).
  • Data normalization : Apply batch correction algorithms (e.g., Combat in R) to harmonize inter-lab results .

Case Study: A 2023 multi-center study reduced CV from 22% to 8% by harmonizing LC gradients and using a centralized CoA for the deuterated standard .

Q. What methodological strategies optimize the detection of Methocarbamol-O-sulfate-d5 in complex matrices?

  • Chromatographic Separation : Use a 2.7 µm HSS T3 column (Waters) with 5 mM ammonium formate (pH 3.5) to resolve isobaric interferences.
  • Ionization Enhancement : Add 0.01% heptafluorobutyric acid to enhance negative-mode ESI efficiency for sulfate conjugates.
  • Stability Testing : Store standards at -80°C in amber vials; avoid freeze-thaw cycles >3× .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.